



# Application of Metabolomics to Study the Effects of Razel-F

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Razel-F** is a combination medication containing Rosuvastatin and Fenofibrate, prescribed for the management of mixed dyslipidemia. Rosuvastatin, a statin, primarily inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. Fenofibrate, a fibrate, is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid and lipoprotein metabolism. The combined action of these two drugs provides a comprehensive approach to managing lipid disorders.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful platform to understand the systemic effects of drug interventions. By providing a snapshot of the metabolic state, metabolomics can elucidate the mechanism of action of **Razel-F**, identify biomarkers of efficacy and safety, and reveal off-target effects. This application note provides detailed protocols for applying metabolomics to study the effects of **Razel-F**, focusing on both mass spectrometry (MS) and nuclear magnetic resonance (NMR) based approaches.

#### **Data Presentation**

The following tables summarize quantitative data from metabolomics studies on the individual components of **Razel-F**, Rosuvastatin and Fenofibrate. These data can serve as a reference for expected changes when studying the combined effect of **Razel-F**.



Table 1: Quantitative Changes in Plasma Metabolites Following Rosuvastatin Administration[1]

| Metabolite Class                  | Metabolite     | Change    |
|-----------------------------------|----------------|-----------|
| Amino Acids & Biogenic Amines     | L-Carnitine    | Decreased |
| Acylcarnitines                    | Decreased      |           |
| Lipids                            | Diacylglycerol | Decreased |
| Fatty Acids (FA)                  | Increased      | _         |
| Lysophosphatidylcholines (LysoPC) | Increased      | _         |
| Phosphatidylcholines (PC)         | Decreased      | _         |

Table 2: Quantitative Changes in Plasma Metabolites Following Fenofibrate Administration

| Metabolite Class                    | Metabolite                     | Change    |
|-------------------------------------|--------------------------------|-----------|
| Lipids                              | Saturated Triglyceride-species | Decreased |
| Total Cholesterol                   | Decreased                      |           |
| Total Lysophosphatidylcholine (LPC) | Decreased                      |           |
| Other Metabolites                   | Uric Acid                      | Decreased |
| Methyluric Acid                     | Decreased                      |           |
| Ascorbic Acid                       | Decreased                      |           |
| 1,5-anhydro-D-glucitol              | Decreased                      |           |
| 2,3,4-trihydroxybutanoic acid       | Decreased                      | -         |
| 2,4-dihydroxybutanoic acid          | Increased                      | _         |
| 2,3-dihydroxybutanoic acid          | Increased                      | _         |



# Experimental Protocols Study Design and Sample Collection

A robust study design is critical for meaningful metabolomic analysis. A typical study might involve a cohort of patients with mixed dyslipidemia randomized to receive either **Razel-F** or a placebo.

Protocol 1: Subject Enrollment and Sample Collection

- Subject Recruitment: Recruit patients diagnosed with mixed dyslipidemia based on established clinical guidelines. Obtain informed consent from all participants.
- Baseline Sampling: Collect blood and urine samples from all participants after an overnight fast (12 hours).
- Treatment Period: Administer Razel-F or placebo to the respective groups for a predefined period (e.g., 12 weeks).
- Follow-up Sampling: Collect blood and urine samples at specified time points during and after the treatment period, following the same fasting protocol as for baseline sampling.
- Sample Processing:
  - Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) into cryovials and store immediately at -80°C.
  - Urine: Collect mid-stream urine in sterile containers. Centrifuge at 1500 x g for 10 minutes at 4°C to remove cell debris. Aliquot the supernatant into cryovials and store immediately at -80°C.

## Sample Preparation for Metabolomics Analysis

Protocol 2: Plasma Sample Preparation for LC-MS

This protocol is designed for the extraction of a broad range of metabolites from plasma.

Thawing: Thaw frozen plasma samples on ice.



- Protein Precipitation: To 100 μL of plasma, add 400 μL of ice-cold methanol. Vortex for 30 seconds.
- Incubation: Incubate the samples at -20°C for 20 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
- Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
- Reconstitution: Reconstitute the dried extract in 100  $\mu$ L of a solution of 50% acetonitrile in water for analysis.
- Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
- Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 3: Tissue Sample Preparation for Metabolomics (e.g., Liver Biopsy)

This protocol is for the extraction of metabolites from tissue samples.

- Homogenization: Weigh 20-30 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
- Incubation: Incubate the homogenate at -20°C for 30 minutes.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Drying and Reconstitution: Follow steps 6-9 from Protocol 2.

Protocol 4: Plasma Sample Preparation for NMR

NMR sample preparation is generally simpler than for MS.



- Thawing: Thaw frozen plasma samples on ice.
- Buffering: To 400 μL of plasma, add 200 μL of a phosphate buffer (e.g., 100 mM, pH 7.4) containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP) and D<sub>2</sub>O for field locking.
- Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to remove any precipitated proteins.
- Transfer: Transfer the supernatant to a 5 mm NMR tube for analysis.

## **Analytical Methods**

Protocol 5: LC-MS Based Metabolomics

- Chromatography: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
   coupled with a UHPLC system. Employ a reversed-phase C18 column for the separation of non-polar metabolites and a HILIC column for polar metabolites.
- Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a
  wide range of metabolites. Use a data-dependent acquisition (DDA) or data-independent
  acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
- Quality Control: Inject a pooled quality control (QC) sample (a mixture of all samples) at regular intervals (e.g., every 10 samples) to monitor the stability and performance of the system.

#### Protocol 6: NMR-Based Metabolomics

- Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Acquisition: Acquire one-dimensional (1D) <sup>1</sup>H NMR spectra (e.g., using a NOESY-presat pulse sequence to suppress the water signal). For more detailed structural information and to resolve overlapping signals, acquire two-dimensional (2D) NMR spectra such as <sup>1</sup>H-<sup>1</sup>H COSY and <sup>1</sup>H-<sup>13</sup>C HSQC on selected samples.



 Data Processing: Process the raw NMR data (FID) by applying Fourier transformation, phase correction, and baseline correction.

## **Data Analysis**

Protocol 7: Metabolomics Data Processing and Statistical Analysis

- Peak Picking and Alignment (LC-MS): Process raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software to detect, align, and quantify metabolic features.
- Spectral Binning (NMR): Divide the NMR spectra into small bins (e.g., 0.004 ppm) and integrate the signal intensity within each bin.
- Normalization: Normalize the data to account for variations in sample concentration (e.g., by total signal intensity, or using an internal standard).
- Statistical Analysis:
  - Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the treatment and placebo groups.
  - Multivariate Analysis: Employ principal component analysis (PCA) to visualize the overall structure of the data and identify outliers. Use partial least squares discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to identify metabolites that contribute to the separation between groups.
- Metabolite Identification: Identify significant metabolic features by matching their mass-to-charge ratio (m/z), retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN, KEGG). For NMR data, identify metabolites by comparing the chemical shifts and coupling patterns to reference spectra in databases (e.g., BMRB, HMDB).
- Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by the Razel-F treatment.

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Experimental workflow for metabolomics study of Razel-F.





Click to download full resolution via product page

Caption: Signaling pathways affected by Razel-F components.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Metabolomics to Study the Effects of Razel-F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15184821#application-of-metabolomics-to-study-the-effects-of-razel-f]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com